molecular formula C11H15ClN6O4S B10955142 N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10955142
M. Wt: 362.79 g/mol
InChI Key: XXZQIYPGZVGETM-UHFFFAOYSA-N
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Description

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-chloro-3-nitro-1H-pyrazole with ethyl bromide in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-ethyl-3-methyl-1H-pyrazole-4-sulfonyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophilic substitution reactions often require a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity[5][5].

Comparison with Similar Compounds

Similar Compounds

  • N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
  • 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid

Uniqueness

N-[2-(4-chloro-3-nitro-1H-pyrazol-1-yl)ethyl]-1-ethyl-3-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

Molecular Formula

C11H15ClN6O4S

Molecular Weight

362.79 g/mol

IUPAC Name

N-[2-(4-chloro-3-nitropyrazol-1-yl)ethyl]-1-ethyl-3-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H15ClN6O4S/c1-3-16-7-10(8(2)14-16)23(21,22)13-4-5-17-6-9(12)11(15-17)18(19)20/h6-7,13H,3-5H2,1-2H3

InChI Key

XXZQIYPGZVGETM-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)NCCN2C=C(C(=N2)[N+](=O)[O-])Cl

Origin of Product

United States

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